molecular formula C19H19N3O5S2 B2491513 Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1797174-90-3

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2491513
CAS RN: 1797174-90-3
M. Wt: 433.5
InChI Key: KQHFUIJZQSNUMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound of interest, related to the 1,3,4-oxadiazole and piperidinyl sulfonyl benzoate families, involves a multi-step synthesis process. Starting materials typically include organic acids transformed through esterification, hydrazidation, and subsequent cyclization to form 1,3,4-oxadiazole derivatives. The final compounds are achieved by reacting these derivatives with bromomethyl phenyl sulfonyl piperidine in a suitable solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride (Khalid et al., 2016).

Molecular Structure Analysis

The crystal structure analysis, involving techniques like X-ray diffraction, plays a crucial role in determining the molecular configuration, establishing the presence of hydrogen bonds, and analyzing the compound's stability and reactive sites through density functional theory (DFT) calculations (Kumara et al., 2017).

Chemical Reactions and Properties

The compound’s reactivity and interaction with biological enzymes, such as butyrylcholinesterase (BChE), have been examined through molecular docking studies. These studies highlight the compound's binding affinity and orientation within the active sites of the human BChE protein, suggesting significant biological activities and potential applications in designing inhibitors for various enzymes (Khalid et al., 2016).

Physical Properties Analysis

The physical properties, such as mesomorphic behavior and photoluminescence, of 1,3,4-oxadiazole derivatives have been characterized through polarizing microscopy, calorimetric studies, and spectroscopic techniques. These studies provide insights into the compounds' phase behavior and electronic properties, which are crucial for their potential applications in materials science (Han et al., 2010).

Chemical Properties Analysis

Detailed investigations into the compound’s electronic structure, including analyses of molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital (NBO) analysis, reveal the distribution of electron density and reactive sites. Such studies are vital for understanding the compound's reactivity, stability, and interactions with other molecules (Sarojini et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Oxadiazole-bearing compounds, including derivatives closely related to the specified compound, are synthesized through multi-step processes involving the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. These compounds are structurally elucidated using modern spectroscopic techniques, highlighting their potential for diverse biological activities (Khalid et al., 2016).

Biological Activities

  • Enzyme Inhibition : Synthesized oxadiazole derivatives have been evaluated for their inhibitory activity against specific enzymes like butyrylcholinesterase (BChE), revealing their potential as lead compounds in developing therapeutic agents (Khalid et al., 2016).
  • Antibacterial Properties : Certain oxadiazole derivatives demonstrate moderate to significant antibacterial activity, showcasing their application in addressing antibiotic resistance challenges (Khalid et al., 2016).

Material Science Applications

  • Corrosion Inhibition : Research into oxadiazole derivatives has extended into material science, where their efficiency as corrosion inhibitors for metals in acidic environments is explored. These studies indicate their protective capability by forming a layer on metal surfaces, which could be vital in industrial applications (Ammal et al., 2018).

Photoluminescent Properties

  • Mesomorphic Behavior and Photoluminescence : Derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit nematic and/or smectic A mesophases and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and as fluorescent markers (Han et al., 2010).

Mechanism of Action

While the exact mechanism of action for this compound is not clear, related compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which could potentially treat disorders like metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, cardiovascular disorders, and CNS disorders .

properties

IUPAC Name

methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-19(23)13-4-6-16(7-5-13)29(24,25)22-9-2-3-14(11-22)17-20-21-18(27-17)15-8-10-28-12-15/h4-8,10,12,14H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHFUIJZQSNUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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